molecular formula C23H17NO4S B11473492 5-Oxo-3-phenyl-7-[3-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

5-Oxo-3-phenyl-7-[3-(prop-2-yn-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11473492
M. Wt: 403.5 g/mol
InChI Key: LUNHFAPRYRMDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a fascinating member of the imidazole family. Imidazole, a five-membered heterocyclic ring, plays a crucial role in various natural products, including histidine, purine, and DNA structures. It exhibits both acidic and basic properties due to its amphoteric nature. Imidazole derivatives have gained prominence in drug development due to their diverse chemical and biological properties .

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: Imidazole derivatives can undergo oxidation reactions, leading to the formation of imidazole-4,5-diones.

    Reduction: Reduction of imidazole rings can yield dihydroimidazoles.

    Substitution: Substituents on the phenyl rings can undergo nucleophilic substitution reactions.

    Cyclization: Imidazole rings can participate in cyclization reactions to form fused heterocycles.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles (e.g., amines, alkoxides) in the presence of suitable solvents.

    Cyclization: Acidic or basic conditions to promote cyclization.

Major Products:: The specific products formed during these reactions would depend on the substituents and reaction conditions. Further experimental data would be needed to pinpoint the exact outcomes.

Scientific Research Applications

This compound’s applications span various fields:

    Chemistry: As a versatile building block for designing new molecules.

    Biology: Potential bioactive properties, including antibacterial, antifungal, and antiviral effects.

    Medicine: Investigate its potential as a drug candidate.

    Industry: Explore its use in materials science or catalysis.

Mechanism of Action

Unfortunately, detailed information about its mechanism of action remains elusive. Further research is necessary to unravel its molecular targets and pathways.

Comparison with Similar Compounds

While direct comparisons are challenging without specific analogs, we can highlight its uniqueness within the imidazole family.

Properties

Molecular Formula

C23H17NO4S

Molecular Weight

403.5 g/mol

IUPAC Name

5-oxo-3-phenyl-7-(3-prop-2-ynoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C23H17NO4S/c1-2-11-28-16-10-6-9-15(12-16)17-13-18(25)24-20-19(14-7-4-3-5-8-14)22(23(26)27)29-21(17)20/h1,3-10,12,17H,11,13H2,(H,24,25)(H,26,27)

InChI Key

LUNHFAPRYRMDAQ-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=CC(=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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